molecular formula C10H10ClN3O B2444872 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine CAS No. 2141662-39-5

5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2444872
CAS No.: 2141662-39-5
M. Wt: 223.66
InChI Key: ARGMGSBVNXQQJI-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an amine group linked to a furan ring via an ethyl chain

Scientific Research Applications

5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

The future directions for this compound could involve further development of the catalytic protodeboronation process , as well as exploration of its potential as a key intermediate in the synthesis of inhibitors of the JAK2 kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and 3-furyl ethylamine.

    Nucleophilic Substitution: The 5-chloropyrimidine undergoes nucleophilic substitution with 3-furyl ethylamine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-[2-(furan-2-yl)ethyl]pyrimidin-2-amine: Similar structure but with the furan ring attached at a different position.

    5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine: Similar structure but with a bromo group instead of a chloro group.

    5-Chloro-N-[2-(thiophen-3-yl)ethyl]pyrimidin-2-amine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is unique due to the specific positioning of the furan ring and the chloro group, which can influence its reactivity and biological activity. The presence of the furan ring can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-5-13-10(14-6-9)12-3-1-8-2-4-15-7-8/h2,4-7H,1,3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGMGSBVNXQQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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